

# A Technical Guide to Commercially Available Creatinine-d5 for Bioanalytical Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Creatinine-d5

Cat. No.: B12419821

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available **Creatinine-d5**, a vital tool for accurate and precise quantification of creatinine in biological matrices. This document details the commercially available sources, their specifications, and provides established experimental protocols for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

## Introduction to Creatinine-d5

**Creatinine-d5** is a stable isotope-labeled (SIL) analog of creatinine, where five hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule with a higher mass-to-charge ratio ( $m/z$ ) than endogenous creatinine, but with nearly identical physicochemical properties. These characteristics make it an ideal internal standard for quantitative bioanalysis, particularly in mass spectrometry-based methods. The use of a SIL internal standard is the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, leading to highly accurate and precise results.

## Commercial Sources and Specifications of Creatinine-d5

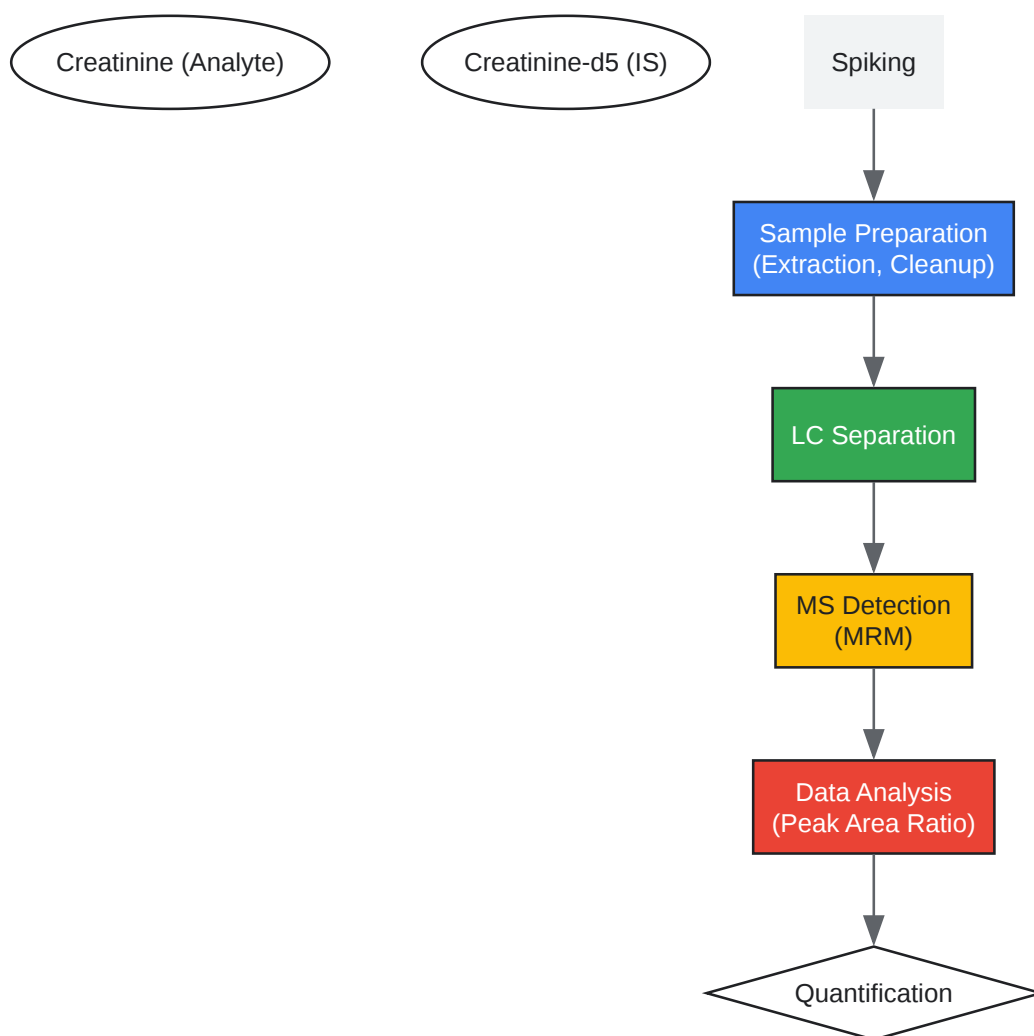
Several reputable chemical suppliers offer high-purity **Creatinine-d5** for research and diagnostic applications. The table below summarizes the key specifications from prominent vendors. It is important for researchers to consult the supplier's Certificate of Analysis (CoA) for lot-specific information.

Supplier	Product Name	Catalog Number (Example)	Molecular Formula	Molecular Weight	Isotopic Purity	Chemical Purity	Available Quantities
LGC Standards	Creatinine-d5 (N-methyl-d3; imidazolidinone-5,5-d2)	TRC-C781504	C <sub>4</sub> D <sub>5</sub> H <sub>2</sub> N <sub>3</sub> O	118.149	≥99 atom % D	≥98%	50 mg, 100 mg
MedChemExpress	Creatinine-d5	HY-B0504S2	C <sub>4</sub> D <sub>5</sub> H <sub>2</sub> N <sub>3</sub> O	118.15	Not specified	≥98%	1 mg, 5 mg, 10 mg, 50 mg, 100 mg
CDN Isotopes	Creatinine-d5 (N-methyl-d3; imidazolidinone-5,5-d2)	D-7707	C <sub>4</sub> D <sub>5</sub> H <sub>2</sub> N <sub>3</sub> O	118.15	≥99 atom % D	≥98%	50 mg, 100 mg
Amsbio	Creatinine-d5	AMS.TMI D-0162-5-MG	Not specified	Not specified	Not specified	Not specified	5 mg
Sigma-Aldrich	Creatinine-d5	(Various)	C <sub>4</sub> D <sub>5</sub> H <sub>2</sub> N <sub>3</sub> O	118.15	Not specified	≥98%	Various

## Principle of Isotope Dilution Mass Spectrometry

The quantification of an analyte using a stable isotope-labeled internal standard operates on the principle of isotope dilution. A known amount of the SIL internal standard (**Creatinine-d5**) is added to the biological sample containing the analyte of interest (creatinine). The SIL internal standard and the endogenous analyte are assumed to behave identically during sample extraction, chromatography, and ionization. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass difference. The ratio of the signal intensity of the analyte to that of the internal standard is then used to calculate the concentration of the analyte in the original sample, by referencing a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

## Principle of Isotope Dilution Mass Spectrometry



[Click to download full resolution via product page](#)

Figure 1: Workflow illustrating the principle of isotope dilution mass spectrometry.

## Experimental Protocols for Creatinine Quantification using Creatinine-d5

The following sections provide detailed methodologies for the quantification of creatinine in various biological matrices using **Creatinine-d5** as an internal standard. These protocols are based on established and published LC-MS/MS methods.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Materials and Reagents

- Creatinine reference standard ( $\geq 98\%$  purity)
- **Creatinine-d5** internal standard ( $\geq 98\%$  purity,  $\geq 99$  atom % D)
- LC-MS grade methanol
- LC-MS grade acetonitrile
- LC-MS grade water
- Formic acid (or ammonium acetate, depending on the method)
- Biological matrix (e.g., serum, plasma, urine, dried blood spots)

## Sample Preparation

The choice of sample preparation method depends on the complexity of the biological matrix.

- To 50  $\mu\text{L}$  of serum or plasma sample, add 200  $\mu\text{L}$  of methanol containing a known concentration of **Creatinine-d5** (e.g., 1  $\mu\text{g/mL}$ ).
- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100  $\mu\text{L}$  of the initial mobile phase.
- Inject a small volume (e.g., 5-10  $\mu\text{L}$ ) into the LC-MS/MS system.
- Thaw frozen urine samples and vortex to ensure homogeneity.

- Centrifuge the urine sample to pellet any particulate matter.
- Dilute the urine sample 1:100 (or as appropriate) with LC-MS grade water containing a known concentration of **Creatinine-d5**.
- Vortex the diluted sample.
- Directly inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

## Liquid Chromatography Conditions

Both Hydrophilic Interaction Liquid Chromatography (HILIC) and reversed-phase chromatography can be used for the separation of creatinine. HILIC is often preferred for its better retention of polar compounds like creatinine.

Parameter	HILIC Method Example	Reversed-Phase Method Example
Column	HILIC phase, e.g., Amide or Silica-based (e.g., 2.1 x 100 mm, 3 µm)	C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	10 mM Ammonium Acetate in Water	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile	Acetonitrile with 0.1% Formic Acid
Gradient	Isocratic (e.g., 85% B) or a shallow gradient	Isocratic (e.g., 10% B) or a steep gradient
Flow Rate	0.3 - 0.5 mL/min	0.3 - 0.5 mL/min
Column Temperature	30 - 40 °C	30 - 40 °C
Injection Volume	5 - 10 µL	5 - 10 µL

## Mass Spectrometry Conditions

The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity.

Parameter	Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 - 4.5 kV
Source Temperature	120 - 150 °C
Desolvation Temperature	350 - 500 °C
Gas Flow Rates	Optimized for the specific instrument
MRM Transitions	See table below

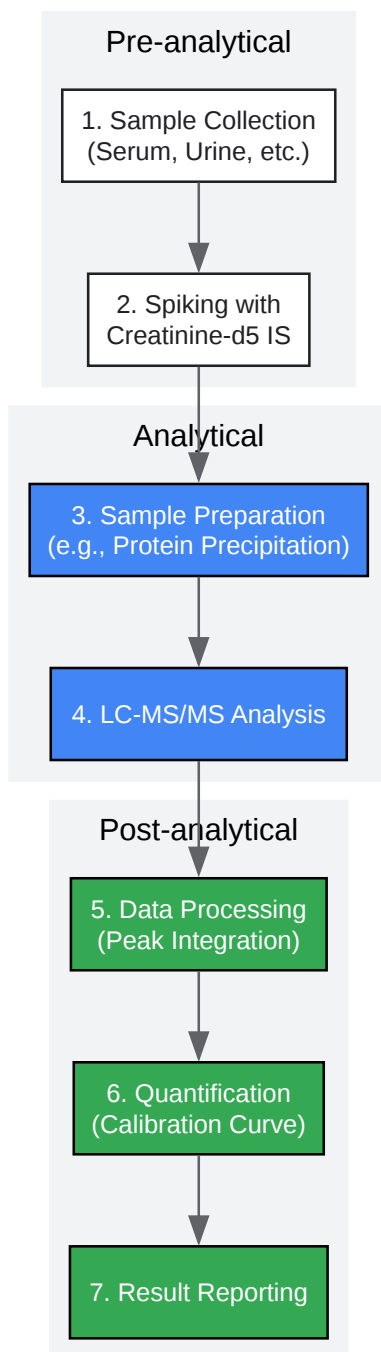
Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Creatinine (Quantifier)	114.1	86.1	15 - 25
Creatinine (Qualifier)	114.1	44.1	20 - 30
Creatinine-d5 (Internal Standard)	119.1	91.1	15 - 25

Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.

## Experimental Workflow Diagram

The following diagram outlines the complete experimental workflow for the quantification of creatinine in a biological sample using **Creatinine-d5** as an internal standard.

## Bioanalytical Workflow for Creatinine Quantification



[Click to download full resolution via product page](#)

Figure 2: A step-by-step experimental workflow for creatinine quantification.



## Conclusion

**Creatinine-d5** is an indispensable tool for the accurate and precise measurement of creatinine in biological fluids. Its commercial availability from multiple suppliers with high purity standards, combined with well-established LC-MS/MS methodologies, enables researchers and clinicians to obtain reliable data for a wide range of applications, from clinical diagnostics to drug development studies. The use of **Creatinine-d5** as an internal standard minimizes analytical variability and ensures the highest quality of quantitative results.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MSMS method to quantify creatinine from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. LC-MS-MS Measurements of Urinary Creatinine and the Application of Creatinine Normalization Technique on Cotinine in Smokers' 24 Hour Urine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Commercially Available Creatinine-d5 for Bioanalytical Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12419821#commercially-available-sources-of-creatinine-d5]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)